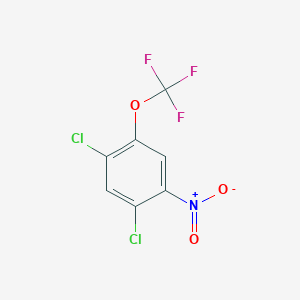
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F3NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 1,5-dichloro-4-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1,5-Dichloro-4-(trifluoromethoxy)benzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a temperature of around 0-5°C to control the exothermic nature of the nitration reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1,5-Dichloro-2-amino-4-(trifluoromethoxy)benzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is primarily influenced by its functional groups. The nitro group is known to participate in electron transfer reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene
- 1,4-Dichloro-2-nitrobenzene
- 1-Nitro-4-(trifluoromethoxy)benzene
Uniqueness
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and halogens (chlorine) makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H2Cl2F3NO3 |
|---|---|
Molekulargewicht |
275.99 g/mol |
IUPAC-Name |
1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |
InChI-Schlüssel |
XVXCWPHXDKEQEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
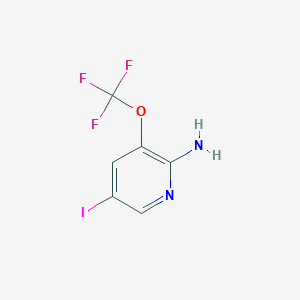
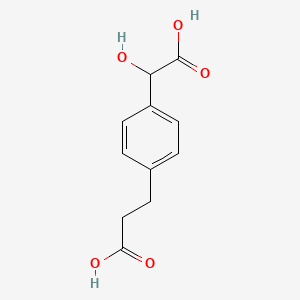
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)
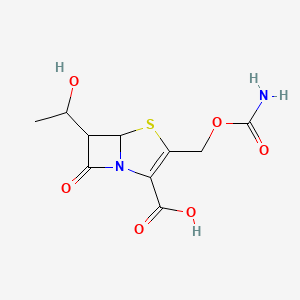
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
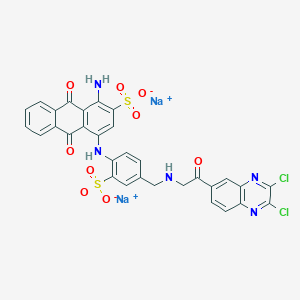
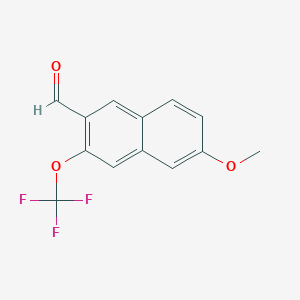
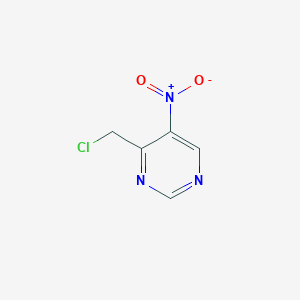
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
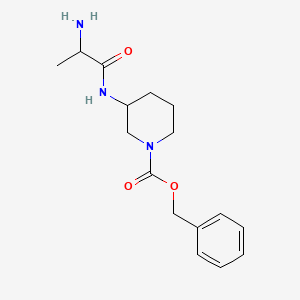
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
